[(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine
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Overview
Description
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of bromine atoms at the 2 and 5 positions of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine typically involves the bromination of a suitable benzene derivative followed by sulfonamide formation. A common synthetic route includes:
Bromination: The starting material, such as benzene or a substituted benzene, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.
Sulfonamide Formation: The dibrominated benzene derivative is then reacted with a sulfonamide precursor, such as methoxyethylamine, under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,5-Dibromo-N-(2-methoxyethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates. The bromine atoms and methoxyethyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 2,5-Dibromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-ethoxyethyl)benzene-1-sulfonamide
- 2,5-Dibromo-N-(2-methylpropyl)benzene-1-sulfonamide
Comparison: Compared to its analogs, [(2,5-Dibromophenyl)sulfonyl](2-methoxyethyl)amine may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effectiveness.
Properties
Molecular Formula |
C9H11Br2NO3S |
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Molecular Weight |
373.06 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
VIZILTHLAMHSEG-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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